Oxychlordane

Description

Properties

CAS No. |

27304-13-8 |

|---|---|

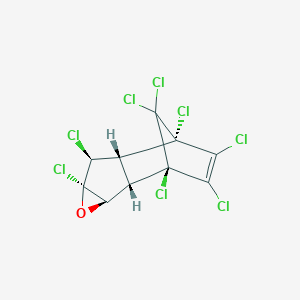

Molecular Formula |

C10H4Cl8O |

Molecular Weight |

423.7 g/mol |

IUPAC Name |

(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1 |

InChI Key |

VWGNQYSIWFHEQU-MNMGQSMJSA-N |

SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

353.0 °C |

melting_point |

144.0 °C |

Other CAS No. |

155681-23-5 27304-13-8 |

physical_description |

White solid; [MSDSonline] |

Pictograms |

Irritant |

Synonyms |

(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-Oxychlordane; Octachlor Epoxide; Oxychlordan |

vapor_pressure |

0.0000069 [mmHg] |

Origin of Product |

United States |

Environmental Dynamics and Fate of Oxychlordane

Formation and Abiotic Degradation Pathways

The presence of oxychlordane in the environment is intrinsically linked to the historical use and subsequent transformation of its parent compounds. While abiotic processes can influence its fate, its formation is primarily a result of metabolic processes.

Origin as a Primary Oxidative Metabolite of Chlordane (B41520) and Related Compounds

This compound is a key metabolic byproduct of the pesticide chlordane nih.gov. The former production and use of chlordane, particularly as a termiticide and general pesticide, directly led to the formation of this compound in areas where chlordane was applied nih.gov. Technical chlordane is a complex mixture containing various related compounds, including the isomers cis-chlordane (B41515) and trans-chlordane (B41516), as well as trans-nonachlor (B44118) and heptachlor (B41519) wikipedia.orgdiva-portal.orgresearchgate.net.

In mammals, technical chlordane is metabolized through oxidation, primarily by cytochrome P450 enzymes, yielding persistent epoxides like heptachlor epoxide and this compound epa.gov. This compound is considered the primary oxidative metabolite of both technical chlordane and its individual isomers, cis- and trans-chlordane epa.gov. This metabolic conversion is a significant pathway for the formation of this compound in biological systems cdc.govontosight.ai. Studies have shown that other components of technical chlordane, such as cis- and trans-nonachlor, can also be metabolized to this compound in organisms like rats epa.gov. The metabolism of chlordane results in a number of oxidation products, with this compound persisting in body fat as one of the predominant residues cdc.govepa.gov.

Photodegradation Processes in Atmospheric and Aquatic Environments

Based on monitoring data suggesting its persistence, this compound is not expected to undergo direct photolysis nih.gov. However, the parent compound, chlordane, can degrade in air through photolysis and oxidation cdc.govnih.gov. Trans-chlordane, for instance, degrades photochemically more readily than cis-chlordane, a phenomenon observed in the changing trans:cis ratios during long-range atmospheric transport to the Arctic nih.govcopernicus.org. While studies have detailed the photoproducts and mechanisms of photoproduct formation for chlordane isomers nih.gov, direct information on the photodegradation of this compound itself is limited, with some sources indicating it is not readily broken down by photolysis orst.edu. Photodegradation of heptachlor and cis-chlordane can yield caged and half-caged photoproducts diva-portal.org.

Hydrolytic Stability and Transformation

This compound is not expected to undergo hydrolysis nih.gov. This indicates a high degree of hydrolytic stability in environmental matrices such as water. Research suggests that hydrolysis is not a significant degradation route for this compound herts.ac.ukpurdue.edu. Similarly, the parent compound, chlordane, is also reported to not readily break down by hydrolysis orst.edu. While chlordane in solution has been shown to be susceptible to alkaline hydrolysis, chlordane in soil was not researchgate.net.

Environmental Transport and Distribution Mechanisms

The environmental transport and distribution of this compound are influenced by its physical-chemical properties, including its volatility and affinity for particulate matter.

Atmospheric Transport: Volatilization and Deposition

Based on its estimated vapor pressure, this compound is expected to exist in both the vapor and particulate phases in the ambient atmosphere nih.gov. Vapor-phase this compound can be degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 5 days nih.gov. Particulate-phase this compound can be removed from the air through wet and dry deposition nih.gov. Chlordane itself is expected to volatilize from surface water and soil cdc.govnih.gov. Air monitoring data for chlordane indicates that a proportion is bound to particulate matter, with the percentage varying with temperature nih.gov. This suggests that atmospheric transport, including volatilization and subsequent deposition, plays a role in the environmental distribution of this compound, particularly given its presence in the atmosphere as both vapor and particulate phases nih.gov.

Aquatic Transport: Sediment Adsorption and Water Column Dynamics

In aquatic environments, this compound is expected to adsorb to sediment or particulate matter due to its estimated Koc value nih.gov. This strong adsorption to sediment is a significant factor influencing its fate and distribution in water bodies nih.govcdc.govresearchgate.net. Monitoring data suggests that this compound is persistent in soils and not readily biodegradable nih.gov. In water, chlordane also attaches strongly to sediment and particles in the water column cdc.govorsanco.org. The ultimate fate of chlordane in the environment is often accumulation in terrestrial or aquatic sediments orsanco.org. In surface water, chlordane either adsorbs strongly to bed and suspended sediments or re-partitions near the surface and volatilizes orsanco.org. The hydrophobic nature of organochlorine pesticides like chlordane and its metabolites causes them to tend to adsorb onto bottom sediments, serving as a sink or primary repository researchgate.net. The distribution of these compounds in aquatic systems is heavily influenced by their affinity for particulate matter and sediment nih.govepa.govontosight.aiepa.govwikipedia.org.

Environmental Fate Properties of this compound

| Property | Value | Source/Notes |

| Hydrolysis | Not expected to undergo hydrolysis | Based on monitoring data nih.gov. Not significant degradation route herts.ac.uk. |

| Direct Photolysis | Not expected to undergo direct photolysis | Based on monitoring data nih.gov. Not readily broken down by photolysis orst.edu. |

| Atmospheric Half-life | ~5 days (vapor phase) | Reaction with hydroxyl radicals nih.gov. |

| Soil Mobility | No mobility | Estimated Koc value of 8,133 nih.gov. Persistent in soils nih.gov. |

| Water Solubility | 0.023 mg/l at 20 °C | Low solubility herts.ac.uk. |

| Sediment Adsorption | Expected to adsorb strongly | Based on estimated Koc value nih.gov. Strong adsorption to sediment cdc.govresearchgate.net. |

| Volatilization from Water | Not expected to volatilize significantly | Based on estimated Henry's Law constant nih.gov. Adsorption to sediment attenuates volatilization nih.gov. |

Terrestrial Mobility and Soil Persistence

This compound demonstrates low mobility in soil. An estimated Koc value of 8,133 suggests that this compound is expected to have no mobility in soil. nih.gov This low mobility is consistent with monitoring data indicating that this compound is persistent in soils. nih.gov Volatilization from moist soil surfaces is not anticipated, based on an estimated Henry's Law constant of 8.6X10-8 atm-cu m/mole. nih.gov

Research findings highlight the significant persistence of chlordane residues, including metabolites like this compound, in soil over extended periods. Studies in the U.S. have shown that in sandy loam soil, 15-40% of applied chlordane was present for up to 14 years. pic.int A soil surface application in Florida demonstrated a half-life of 2772 days, with residues remaining within the upper 2.5 cm of soil. pic.int A long-term study in Beltsville, MD, revealed that 45% of the chlordane applied to sandy loam soil was still present 15 years after application. epa.gov The bulk of the literature indicates that chlordane does not degrade rapidly in soils and can persist for over 20 years in some cases. nih.gov These findings underscore the long-term persistence potential of this compound as a stable metabolite within the soil matrix.

The persistence and limited mobility of this compound in soil contribute to its long-term presence in areas where chlordane was historically used.

Environmental Persistence and Half-Lives Across Media

This compound is recognized as a persistent environmental contaminant. epa.govfavv-afsca.beorst.eduherts.ac.uk Its persistence varies depending on the environmental medium.

In the atmosphere, vapor-phase this compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this process is approximately 5 days. nih.gov Particulate-phase this compound can be removed from the air through wet and dry deposition. nih.gov

In soil, this compound is persistent and not readily biodegradable. nih.gov While specific half-life data for this compound alone in soil is limited in the provided information, studies on the persistence of chlordane, from which this compound is derived, offer insight. The half-life of chlordane in soil is estimated to range from months to many years. favv-afsca.be An estimated soil half-life for chlordane is around 350 days, but this can vary widely (from 37 to 3500 days) depending on environmental conditions. orst.edu The presence of significant residues of chlordane (and by implication, its persistent metabolite this compound) after many years in various soil types further supports its long environmental half-life in terrestrial settings. pic.intepa.govnih.gov

In aquatic environments, this compound is expected to adsorb to sediment or particulate matter based on its estimated Koc value. nih.gov Volatilization from water surfaces is not expected given its estimated Henry's Law constant. nih.gov Studies on chlordane in a lake environment showed that residues moved quickly to the bottom sediment and persisted there, while water residue concentrations declined rapidly. who.int This suggests that while concentrations in the water column may decrease, this compound can accumulate and persist in sediment.

The environmental half-lives of this compound across different media can be summarized as follows:

| Environmental Medium | Estimated Half-Life | Notes | Source(s) |

| Atmosphere | ~5 days | Due to reaction with hydroxyl radicals | nih.gov |

| Soil | Months to Many Years | Based on chlordane persistence studies | favv-afsca.beorst.edu |

| Water | Not explicitly defined for this compound | Expected to adsorb to sediment; persists in sediment based on chlordane studies | nih.govwho.int |

This differential persistence across media influences its distribution and potential for long-range transport and accumulation in environmental sinks like soil and sediment.

Biotransformation and Stereoselective Processes of Oxychlordane

Metabolic Pathways of Chlordane (B41520) to Oxychlordane in Biota

The biotransformation of chlordane to this compound involves complex metabolic pathways within living organisms. Technical chlordane is a mixture containing numerous components, with alpha- and gamma-chlordane being the main isomers, alongside other compounds like trans-nonachlor (B44118). wikipedia.orgwho.intepa.gov These components undergo metabolic processes, primarily mediated by microsomal enzymes, leading to the formation of this compound. epa.govepa.gov

Role of Specific Isomers (e.g., alpha-, gamma-chlordane, trans-nonachlor)

Both alpha-chlordane (cis-chlordane) and gamma-chlordane (trans-chlordane), the principal isomers in technical chlordane, are metabolized to this compound. epa.govcdc.gov Studies in rats have shown that this compound is a predominant metabolite of trans-chlordane (B41516). cdc.gov Similarly, cis-chlordane (B41515) is also rapidly metabolized to this compound in mice. epa.govcdc.gov Trans-nonachlor, another significant component of technical chlordane, has also been shown to be metabolized to this compound in rats. epa.gov This indicates that multiple components of the original chlordane mixture contribute to the body burden of this compound in exposed organisms.

Intermediate Metabolites in this compound Formation

The metabolic conversion of chlordane isomers to this compound involves several intermediate steps. One proposed pathway involves the hydroxylation of chlordane to form 3-hydrthis compound, followed by dehydration to yield 1,2-dichlorochlordene. iarc.fr While 1,2-dichlorochlordene is a known metabolite, this compound is thought to be formed via epoxidation of 1,2-dichlorochlordene through a minor metabolic pathway. nih.gov Other oxidative metabolites, such as chlordene (B1668713) chlorohydrin and monohydroxylated dihydrochlordene, have also been identified in the metabolic scheme of chlordane. epa.gov

The biotransformation of chlordane involves various metabolites, as observed in studies with rats and other organisms. iarc.frnih.govinchem.org

Here is a summary of some identified metabolites:

| Metabolite Name | Parent Compound(s) | Observed In |

| This compound | Chlordane isomers, trans-Nonachlor | Rats, Humans, Fish, Birds |

| Trans-Chlordane | Chlordane | Rats |

| 1,2-Dichlorochlordene | Chlordane isomers | Rats, Fish |

| 1-Hydroxy-2-chlorochlordene | Chlordane | Rats |

| 1-Hydroxy-2-chloro-2,3-epoxy chlordene | Chlordane | Rats |

| Chlordene chlorohydrin | Chlordane | Rats, Fish |

| 1,2-Trans-dihydroxy dihydrochlordene | Chlordane | Rats |

| Metabolites of Heptachlor (B41519) | Chlordane (as impurity) | Rats, Humans |

Species-Specific Metabolic Capacities and Excretion Patterns

The metabolism and excretion of chlordane and its metabolites, including this compound, can vary significantly among different species. who.intepa.govcdc.gov While chlordane is readily absorbed in various animals, its distribution and elimination show species differences. who.intcdc.govcdc.gov

In rats, following a single oral dose, elimination of chlordane is nearly complete within 7 days, primarily via the fecal route. who.intepa.govinchem.org However, after long-term exposure, elimination is slower, and this compound tends to persist, particularly in adipose tissue. who.intepa.govcdc.gov

Human liver appears to have a similar capacity to degrade chlordane compared to rat liver, with the exception of a limited capacity in humans to convert trans-nonachlor to trans-chlordane. nih.govinchem.org This difference may contribute to the accumulation of trans-nonachlor in human tissues. inchem.org

Species-specific differences in excretion patterns have also been noted. For instance, the American cockroach readily excretes this compound, a behavior that contrasts with the storage observed in rats. nih.gov In mammals, while some measurable urinary metabolites exist, the chief route of excretion is biliary, and the enterohepatic circulation can substantially retard fecal excretion of unmetabolized pesticides. nih.gov Lactation can also serve as a supplementary excretory route in mammals. iarc.frcdc.gov

Studies on Arctic seabirds have revealed phylogenetic differences in chlordane metabolism. researchgate.net Procellariiforms, such as the northern fulmar, show a higher percentage of this compound relative to total chlordane compounds, suggesting a higher metabolic capacity for converting cis- and trans-chlordane to this compound. researchgate.net In contrast, alcids like murres and guillemots appear to have lower capacity for this biotransformation and may be more efficient at eliminating chlordanes. researchgate.net

These species-specific variations in metabolic pathways and excretion efficiencies contribute to the differing accumulation patterns of this compound observed across various organisms.

Chiral Properties and Enantioselective Biotransformation

This compound, like some of its parent compounds, exhibits chirality, leading to the existence of stereoisomers. The biotransformation processes can be enantioselective, meaning that organisms may metabolize or accumulate one stereoisomer preferentially over the other.

Identification of Chiral Centers and Stereoisomers

This compound has chiral centers, which are carbon atoms bonded to four different groups. The presence of these chiral centers results in the existence of enantiomers – stereoisomers that are non-superimposable mirror images of each other. The IUPAC name for one stereoisomer of this compound is (1R,2S,3R,5S,6S,7R,8S)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene, indicating a specific spatial arrangement of atoms around the chiral centers. nih.gov The technical chlordane mixture itself contains chiral components, including cis- and trans-chlordane and heptachlor. wikipedia.orgwho.intnih.gov The metabolism of these chiral precursors can lead to the formation of chiral metabolites like this compound and heptachlor epoxide. nih.govnih.govnih.gov

Enantiomeric Fraction (EF) Analysis as a Research Tool

Enantiomeric Fraction (EF) analysis is a valuable tool used to investigate the stereoselective biotransformation and accumulation of chiral compounds like this compound in the environment and biological samples. nih.govnih.goviarc.frctdbase.orgnorth-slope.orgresearchgate.net The EF is typically defined as the ratio of the concentration or peak area of one enantiomer to the sum of the concentrations or peak areas of both enantiomers (e.g., EF(+) = A(+) / (A(+) + A(-))). researchgate.net A racemic mixture, containing equal amounts of both enantiomers, has an EF of 0.5. researchgate.net Deviations from 0.5 indicate enantiomeric enrichment, suggesting that enantioselective processes, such as biotransformation, preferential accumulation, or differential degradation, have occurred. nih.govnih.govnorth-slope.orgresearchgate.net

EF analysis has been applied to study the fate of chiral organochlorine pesticides, including this compound, in various organisms and environmental matrices. nih.govnih.govnorth-slope.org Studies using EF analysis have demonstrated enantioselective metabolism of cis- and trans-chlordane to this compound in rat liver microsomes, with the direction and extent of enantioselectivity depending on the specific cytochrome P450 enzymes involved. nih.gov In Arctic food webs, EF analysis of chiral chlordane-related compounds in marine mammals has revealed nonracemic compositions, indicating enantiomer-specific biotransformation and/or accumulation. north-slope.orgdiva-portal.org For example, analysis of chiral biomagnification factors suggested that this compound was formed enantioselectively by ringed seals and metabolized enantioselectively by polar bears. diva-portal.org EF values have also been used to explore species differences in the biotransformation of chiral chlordane components in seabirds. researchgate.net

The use of EF analysis provides insights into the stereochemical aspects of how organisms process and retain chiral persistent organic pollutants, complementing traditional measurements of total compound concentrations. north-slope.org

Species-Dependent and Environmental Compartment-Specific Enantioselective Degradation

The enantioselective degradation of this compound, meaning the preferential breakdown of one enantiomer over the other, varies considerably depending on the species and the environmental compartment involved. While abiotic processes like hydrolysis and photolysis generally affect enantiomers equally, biological processes, particularly microbial activity and enzymatic metabolism in organisms, are often enantioselective. scispace.comresearchgate.netresearchgate.net This leads to non-racemic mixtures of this compound enantiomers in environmental samples, deviating from the racemic (1:1) mixture typically found in the original technical chlordane formulations. scispace.comresearchgate.netresearchgate.netjst.go.jp

Studies have shown that enantioselective degradation of chlordane compounds, including this compound, occurs more frequently and with greater diversity in enantiomer preference in biota compared to other environmental media. researchgate.netacs.org The extent of enantiomeric enrichment can differ significantly between species, even within similar trophic levels or related groups. researchgate.netacs.orgresearchgate.netualberta.ca

In marine ecosystems, enantioselective decomposition of this compound by enzymatic processes has been observed in marine biota. nih.gov For instance, studies on marine mammals have indicated species-specific factors playing a crucial role in the enantioselective biodegradation of organochlorine compounds like this compound. dioxin20xx.org While some studies observed enrichment of the (+)-enantiomer of this compound in certain marine mammals, inverse enantiomeric ratios have also been reported in different seal species, highlighting the complexity and species dependence of these processes. dioxin20xx.org

Research on Arctic seabirds has revealed varying proportions of this compound among different species, suggesting differing metabolic capacities for biotransforming cis- and trans-chlordane into this compound. researchgate.net For example, fulmars exhibited significantly higher concentrations of this compound compared to murres, potentially due to a higher metabolic capacity for its formation. researchgate.net

In terrestrial environments, microbial degradation in soil is a key factor in the enantioselective transformation of chiral organochlorine pesticides, including this compound. scispace.comresearchgate.netjst.go.jpdss.go.thmdpi.com This can result in the accumulation of non-racemic residues in soil, and these non-racemic signatures can be retained when the compounds volatilize into the atmosphere. scispace.comjst.go.jpdss.go.thacs.org The direction of enantiomeric enrichment for this compound has been observed to differ in various soils. researchgate.netdss.go.thacs.org

Studies in roe deer liver samples have also demonstrated the enantioselective degradation of this compound, with a preferential enrichment of the (+)-enantiomer observed. nih.gov This suggests that higher levels of this compound may lead to a faster decomposition of the (-)-enantiomer or a preferential formation of the (+)-enantiomer in this species. nih.gov

Differences in enantiomeric composition of this compound have also been detected in aquatic samples and metabolic products in different species, likely driven by enantioselective biological processes rather than abiotic ones. researchgate.net

The enantiomeric composition of this compound in organisms can be influenced by a combination of exposure to enantiomerically enriched chemicals through the diet and species-dependent enantioselective biological processes, such as biotransformation by cytochrome P450 enzymes. north-slope.orgnih.gov Studies using rat liver microsomes have shown that the metabolism of chlordane isomers to this compound is enantioselective, and the direction and extent of this enantioselective metabolism can be modulated by the induction of P450 enzymes. nih.gov This isoform-dependent metabolism may partly explain the variability in enantiomeric enrichment observed across different species. nih.gov

Analysis of enantiomer fractions (EFs) of this compound in various animal species and environmental compartments provides valuable insights into these processes. The EF, calculated as the ratio of one enantiomer to the sum of both [(+)/((+) + (-))], is a key metric for assessing enantiomer enrichment. researchgate.nethccnet.nlnih.govdokumen.pub Deviations from an EF of 0.5 indicate enantioselectivity. researchgate.netnih.gov

The following table summarizes some reported enantiomer fractions (EFs) for this compound in different environmental compartments and animal species, illustrating the variability in enantioselective degradation:

| Compartment/Species | Enantiomer Fraction (EF) Range/Mean | Enantiomer Preference (if reported) | Source(s) |

| Agricultural soils | Variable (enrichment of either (+) or (-)) | researchgate.netdss.go.thacs.org | |

| Air (above soil) | Non-racemic (reflecting soil signature) | jst.go.jpacs.org | |

| Marine Biota | Variable, species-dependent | researchgate.netnih.govdioxin20xx.org | |

| Roe Deer Liver | Preferential enrichment of (+) | (+) | nih.gov |

| Laying Hens (tissues) | (+)-isomer overwhelmingly dominant over time | (+) | researchgate.net |

| Marine Mammals (blubber/liver) | Non-racemic, species-dependent | Variable (e.g., inverse ERs in different seal species) | researchgate.netdioxin20xx.orgnorth-slope.org |

| Trout | Consistent depletion of (-) in trans-chlordane metabolism to this compound | nih.gov |

These findings underscore the importance of considering stereoselectivity when assessing the environmental fate, bioaccumulation, and potential effects of this compound. The species- and compartment-specific differences in enantioselective degradation pathways contribute to the complex distribution patterns observed in the environment and biota.

Interactive Data Table: Enantiomer Fractions of this compound

Detailed Research Findings:

In Corn Belt soils, this compound showed differing enantiomeric patterns in different soil samples, with some showing excess of the (+) enantiomer. dss.go.th

Studies on marine mammals like harbour seals and grey seals from Iceland revealed inverse enantiomeric ratios of this compound in their blubber, indicating species-specific differences in biodegradation. dioxin20xx.org

In Arctic food webs, while enantiomer fractions of this compound were near racemic in lower trophic levels like seawater, zooplankton, and fish, they were nonracemic in marine mammals, suggesting enantiomer-specific biotransformation and/or accumulation at higher trophic levels. north-slope.org

Research on laying hens demonstrated that the (+)-isomer of this compound was overwhelmingly dominant in their tissues during long-term exposure, indicating a strong enantioselective metabolic process in this species. researchgate.net

Studies on trout have shown that while the enantioselective biotransformation of cis- and trans-chlordane to this compound occurs, it appears to be independent of fish age, weight, sex, and species in the studied trout species. nih.gov However, there was a consistent depletion of the (-) enantiomer during the biotransformation of trans-chlordane in trout. nih.gov

These detailed findings highlight the complexity of this compound's stereoselective fate in the environment and biota, emphasizing the need for enantiomer-specific analysis to fully understand its behavior.

Bioaccumulation, Bioconcentration, and Biomagnification in Ecological Systems

Uptake and Accumulation Mechanisms in Organisms

The uptake and accumulation of oxychlordane in organisms occur through various pathways, primarily from contaminated food and water, leading to its retention in tissues, particularly those with high lipid content. ornl.govcdc.gov

Aquatic Organisms: Fish and Invertebrates

Aquatic organisms can take up this compound directly from the water or through the ingestion of contaminated particles and food. researchgate.net Studies have shown that chlordane (B41520) compounds, including this compound, can accumulate in aquatic biota. researchgate.net For instance, bioconcentration of chlordane in fish has been reported with bioconcentration factors (BCFs) ranging between 3000 and 18,500. favv-afsca.be In tropical freshwater cichlids exposed to cis-chlordane (B41515), this compound was among the compounds recovered from fish and water. nih.gov Aquatic insect larvae, such as the mayfly Cloeon triangulifer, have been shown to oxidize trans and cis isomers of chlordane to this compound following long-term exposure. nih.gov

Terrestrial Organisms: Soil Invertebrates and Plants

This compound can be present in soil as a metabolite of chlordane, which was historically used as a soil insecticide. who.intherts.ac.uk While chlordane itself is considered to have no mobility in soil based on estimated properties, its presence and potential uptake by soil invertebrates and plants are relevant for understanding its entry into terrestrial food webs. nih.gov Significant residues of this compound have been documented in soil invertebrates like oriental scarab beetles and earthworms in areas where chlordane was used. mdpi.com Although chlordane and its isomers can be translocated into crops grown on treated soil to some extent, food chain magnification is considered unlikely in terrestrial organisms based on some older reports, possibly due to rapid breakdown in homoiotherms. who.int However, other sources indicate that once applied to soil, organochlorine pesticides (OCPs) like chlordane compounds can migrate to soil components and plants. researchgate.net

Adipose Tissue Affinity and Retention in Wildlife

This compound exhibits a high affinity for adipose tissue in animals, leading to its accumulation and long-term retention. ornl.govcdc.govnih.govoup.comepa.gov This lipophilic nature is a key factor in its bioaccumulation potential. amap.nonorth-slope.org Studies in rats have shown that this compound accumulates in body fat, and its storage level can approach unity with the feeding level in chronic exposure scenarios. nih.gov Female rats have been observed to accumulate more this compound in adipose tissue than male rats. oup.com The long retention time of this compound in adipose tissue is considered a factor in its toxicity. ornl.gov In wildlife, such as striped skunks, this compound has been found at high concentrations in brain tissue, indicating its accumulation in fatty tissues within the nervous system. mdpi.com The occurrence of this compound residues in human adipose tissue also reflects past exposure. who.int

Trophic Transfer and Biomagnification Factors (TMFs) in Food Webs

This compound's persistence and lipophilicity facilitate its transfer through trophic levels in food webs, often leading to biomagnification, where concentrations increase at successively higher trophic positions. amap.nonorth-slope.orgoup.comnih.gov

Assessment Across Different Trophic Levels

Studies assessing the trophic transfer of persistent organic pollutants (POPs), including this compound, across different trophic levels often utilize stable nitrogen isotope ratios (δ¹⁵N) to determine the relative trophic position of organisms. north-slope.orgoup.com A significant increase in contaminant concentration with increasing δ¹⁵N values indicates biomagnification. oup.comnih.gov this compound has been identified as a compound that can biomagnify through food webs. amap.nonorth-slope.orgnih.gov In Arctic marine food webs, this compound has shown high biomagnification potential. acs.orgnih.gov The trophic magnification factor (TMF) is a metric used to quantify this process, representing the increase in contaminant concentration per trophic level. oup.comacs.org

Comparative Studies of Biomagnification Potential (e.g., Arctic vs. Tropical Food Webs)

Comparative studies of biomagnification potential in different ecosystems, such as Arctic and tropical food webs, reveal variations in the trophic transfer of this compound. In Arctic marine food webs, this compound generally exhibits significant biomagnification, with reported TMF values as high as 6.84 and 9.61 (when including seabirds). oup.comacs.orgnih.gov This is attributed in part to the high lipid content and efficient energy transfer in Arctic food webs, as well as the longevity of higher trophic level predators. north-slope.orgnorth-slope.org

In contrast, studies in tropical aquatic food webs, such as the Mekong Delta, have shown that this compound did not undergo significant biomagnification. nih.govkyoto-u.ac.jpresearchgate.netresearchgate.net This difference in biomagnification potential compared to Arctic food webs might be due to ecosystem-specific factors, such as the potential lack of marine mammals that can metabolize cis- and trans-chlordane (B41516) to this compound in the tropical ecosystem studied. nih.govkyoto-u.ac.jpresearchgate.net Additionally, differences in food web structure and the metabolic capabilities of organisms at various trophic levels can influence biomagnification patterns. favv-afsca.bekyoto-u.ac.jp

Interactive Data Table: Trophic Magnification Factors (TMFs) for this compound

| Ecosystem/Food Web | TMF (approximate) | Notes | Source |

| Arctic Marine (Svalbard) | 6.84 | Average TMF | acs.orgnih.gov |

| Arctic Marine (with birds) | 9.61 | Higher TMF when including seabirds | oup.com |

| Arctic Marine (Beaufort-Chukchi Seas) | High (among those with greatest FWMFs) | Formed due to biotransformation | north-slope.orgnih.gov |

| Tropical Aquatic (Mekong Delta) | No significant biomagnification | Likely due to ecosystem-specific factors | nih.govkyoto-u.ac.jpresearchgate.netresearchgate.net |

Factors Influencing Trophic Transfer Efficiency

The trophic transfer efficiency of persistent organic pollutants (POPs), including this compound, within ecological food webs is a critical determinant of their potential for biomagnification and subsequent ecological risk. Several factors, both chemical and biological, influence how effectively this compound is transferred from one trophic level to the next.

This compound is a persistent and lipophilic metabolite of technical chlordane, and its chemical properties contribute significantly to its bioaccumulation and biomagnification potential north-slope.orgresearchgate.net. Its recalcitrance, meaning its resistance to environmental degradation and biotransformation in organisms, is a primary driver of its tendency to accumulate in tissues, particularly lipid-rich ones north-slope.orgresearchgate.net.

Research in various ecosystems, such as Arctic marine food webs and the Baltic Sea, has provided insights into the trophic transfer of this compound. Studies utilizing stable nitrogen isotopes (δ¹⁵N) to determine the trophic position of organisms have shown that lipid-normalized concentrations of this compound tend to increase with increasing trophic level, indicating biomagnification north-slope.orgoup.comoup.com. The trophic magnification factor (TMF), calculated from the slope of the relationship between lipid-normalized contaminant concentrations and trophic position, is a key metric for assessing the degree of biomagnification throughout a food chain oup.comacs.org.

Reported TMFs for this compound vary depending on the specific food web and study design. For instance, an average TMF of 6.84 was reported for this compound in marine food webs in the Svalbard Archipelago acs.org. Another study including seabirds in the upper trophic levels of a food web observed a higher this compound TMF of 9.61 compared to a TMF of 2.12 in the same food web without birds, highlighting the influence of food web structure and the physiological characteristics of top predators on trophic transfer oup.com. In the southern Baltic Sea, biomagnification factors (BMFs), which compare concentrations between a specific predator-prey pair, showed variation among chlordane compounds, with this compound exhibiting biomagnification nih.gov.

Factors influencing the variability in trophic transfer efficiency of this compound include the efficiency of lipid transfer within the food web and the nutritional demands of higher trophic level organisms north-slope.orgresearchgate.net. Ecosystem-specific attributes, such as the length and structure of the food chain, can also play a role researchgate.netoup.com.

Beyond chemical properties and food web structure, biological factors intrinsic to the organisms themselves influence this compound trophic transfer. These include age, size, reproductive status, and the capacity for biotransformation oup.comnih.gov. While this compound is known for its resistance to metabolism, species-specific differences in the ability to biotransform or excrete the compound can impact the net accumulation and transfer efficiency north-slope.orgoup.com. For example, differences in fat deposition strategies and potential sex dimorphism in fish can lead to variations in organochlorine concentrations nih.gov. In marine mammals, concentrations and compositional patterns of organochlorines can vary with age, influenced by selective transfer from mother to offspring and age-specific metabolic capacities nih.gov.

The variability in measured POP concentrations and TMFs can also be influenced by the variability in the trophic position of the included species and the number of species included in the analysis acs.org. Understanding these biological and ecological variables is crucial for accurately assessing the trophic transfer and potential risks associated with this compound in different environments researchgate.netoup.com.

Detailed research findings on this compound trophic transfer efficiency in specific food webs provide valuable data. For example, studies in the southern Beaufort-Chukchi Seas Arctic marine food web have shown that this compound is among the organochlorines with greater food web magnification factors, often formed due to biotransformation from parent compounds north-slope.orgnih.gov.

Here is a table summarizing some reported trophic magnification factors for this compound:

| Location | Food Web Type | Trophic Magnification Factor (TMF) | Source |

| Svalbard Archipelago | Marine | 6.84 (average) | acs.org |

| Undefined (with seabirds) | Marine | 9.61 | oup.com |

| Undefined (without seabirds) | Marine | 2.12 | oup.com |

Note: TMFs can vary significantly based on the specific species included and the methodology used.

The relationship between the hydrophobicity (often expressed as Log KOW) of organochlorine pesticides and their trophic transfer has been observed, with more hydrophobic compounds generally showing greater enrichment through the food chain eeer.org. While not explicitly detailed for this compound's Log KOW in the search results, its known lipophilicity aligns with the observation of its biomagnification potential north-slope.orgresearchgate.neteeer.org.

Ecological Impact and Wildlife Exposure Studies

Occurrence and Residue Levels in Wildlife Populations

Oxychlordane has been detected in a variety of wildlife species across different trophic levels, indicating its widespread presence in contaminated ecosystems mdpi.com. Its lipophilic nature leads to its accumulation in the tissues of exposed organisms, often reaching higher concentrations than the parent compound researchgate.netusgs.gov.

Invertebrate Exposure (e.g., Earthworms, Insects)

Invertebrates, particularly soil-dwelling species like earthworms and insects, can be directly exposed to this compound present in contaminated soil where chlordane (B41520) was historically applied mdpi.comwho.int. Studies have documented significant residues of this compound, alongside heptachlor (B41519) epoxide, in oriental scarab beetles and earthworms in areas with past chlordane use mdpi.com. While some aquatic insects like the mayfly Cloeon triangulifer can metabolize trans and cis isomers of chlordane to this compound, this compound itself was found to be metabolically inert and accumulated in mycelium as a terminal residue in actinomycete cultures nih.govjst.go.jp. This suggests that this compound can persist and accumulate in lower trophic levels, forming a potential source of exposure for organisms higher up in the food chain.

Avian Studies and Seabird Exposure

Avian species, especially those occupying higher trophic levels or feeding on contaminated invertebrates, are susceptible to this compound exposure mdpi.comunit.nouniv-larochelle.fr. Studies on birds have reported the presence of this compound residues in their tissues mdpi.com. Research on Arctic seabirds, such as black-legged kittiwakes (Rissa tridactyla), has highlighted chronic exposure to persistent organic pollutants, including this compound, in their marine ecosystem akvaplan.no. These long-lived species are at a greater risk of accumulating high concentrations of contaminants univ-larochelle.frakvaplan.no.

Data from studies on birds have provided insights into lethal residue levels. In cowbirds (Molothrus ater), grackles (Quiscalus quiscula), and red-winged blackbirds (Agelaius phoeniceus) that died after dietary exposure to a chlordane mixture, brain this compound concentrations ranged from 9.4 to 22.1 ppm nm.govusgs.gov. In sacrificed birds of these species, brain levels were considerably lower, ranging from 1.3 to 4.8 ppm, indicating a clear separation between lethal and non-lethal exposure levels nm.govusgs.gov. However, in starlings (Sturnus vulgaris), the range of this compound in brains of birds that died (5.0 to 19.1 ppm) overlapped with that of sacrificed birds (1.4 to 10.5 ppm), suggesting that lethal levels can begin around 5.0 ppm, but necropsy findings are crucial for diagnosis nm.govusgs.gov. This compound accumulated in the bodies of birds in proportion to dosage and time, but equilibrium was not reached at the tested levels nm.gov.

Here is a table summarizing brain this compound residue levels in birds:

| Species | Condition | Brain this compound (ppm) | Citation |

| Cowbirds, Grackles, Red-winged Blackbirds | Died | 9.4 - 22.1 | nm.govusgs.gov |

| Cowbirds, Grackles, Red-winged Blackbirds | Sacrificed | 1.3 - 4.8 | nm.govusgs.gov |

| Starlings | Died | 5.0 - 19.1 | nm.govusgs.gov |

| Starlings | Sacrificed | 1.4 - 10.5 | nm.govusgs.gov |

Mammalian Exposure in Wild Species

Wild mammals are also exposed to this compound through their diet and environment usgs.govmdpi.comcdc.gov. Contamination of habitat and food sources from past chlordane use has led to pesticide accumulation in the tissues of various mammals, including bats, raccoons, cats, dogs, and skunks mdpi.com. A study on striped skunks (Mephitis mephitis) in urban and suburban areas of Detroit, Michigan, found significant residues of this compound in their tissues mdpi.com. Skunks displaying neurological signs had brain tissue concentrations of combined this compound, heptachlor epoxide, and trans-nonachlor (B44118) exceeding the 1000 ng/g wet weight diagnostic threshold for toxicosis mdpi.com. Hepatic this compound residues in these skunks were found to be significantly higher than those reported in raccoon dogs mdpi.com.

Observed Biological Responses in Wild Populations

Exposure to this compound and other chlordane metabolites has been linked to various biological responses in wildlife, ranging from subtle sublethal effects to more severe outcomes researchgate.netmdpi.combeyondpesticides.org.

Assessment of Sublethal Effects in Sentinel Species (e.g., Telomere Length, Reproductive Success)

Studies on sentinel species have investigated the sublethal effects of this compound exposure. In Arctic breeding black-legged kittiwakes, blood concentrations of this compound were negatively associated with shorter telomere length in females, but not in males nih.govnina.noresearchgate.netuniv-larochelle.fr. This finding suggests a potential sex-related sensitivity to this compound and a possible mechanism linking this compound exposure to previously reported lower survival rates in contaminated female kittiwakes nih.govnina.nouniv-larochelle.fr.

Furthermore, this compound has been implicated in affecting reproductive parameters in birds. In male kittiwakes, blood this compound levels were negatively related to minimum incubation temperature and the size of the brood patch, which is crucial for efficient heat transfer to eggs univ-larochelle.frakvaplan.no. This reduced incubation temperature in more contaminated birds was associated with a lower egg hatching probability univ-larochelle.frakvaplan.no. Chronic exposure to the chlordane mixture and this compound has also been negatively linked to adult survival rate and breeding probability in kittiwakes univ-larochelle.fr.

Here is a summary of observed sublethal effects linked to this compound in kittiwakes:

| Effect | Species | Sex | Association with this compound | Citation |

| Shorter Telomere Length | Black-legged Kittiwake | Females | Negative | nih.govnina.noresearchgate.netuniv-larochelle.fr |

| Minimum Incubation Temperature | Black-legged Kittiwake | Males | Negative | univ-larochelle.frakvaplan.no |

| Brood Patch Size | Black-legged Kittiwake | Males | Negative | univ-larochelle.frakvaplan.no |

| Adult Survival Rate | Black-legged Kittiwake | Both | Negative | univ-larochelle.fr |

| Breeding Probability | Black-legged Kittiwake | Both | Negative | univ-larochelle.fr |

| Egg Hatching Probability | Black-legged Kittiwake | Linked to reduced incubation temperature | Negative | univ-larochelle.frakvaplan.no |

Identification of Biomarkers of Exposure and Effect in Wildlife

Biomarkers are valuable tools for assessing exposure and effects of contaminants in wildlife cdc.govresearchgate.net. This compound is considered a significant biomarker of exposure to chlordane and its related compounds in animals cdc.govinchem.org. It is a major terminal residue in blood and accumulates in adipose tissue nih.govcdc.gov.

Studies have identified this compound in the blood and tissues of various wildlife species, serving as a direct indicator of their exposure to chlordane or its metabolites mdpi.comnih.govcdc.govresearchgate.net. For instance, this compound was detected in a high percentage of swallow samples nesting along the Rio Grande, Texas researchgate.net.

Biomarkers of effect can include physiological or biochemical changes in organisms that are indicative of contaminant exposure cdc.gov. While the provided search results primarily focus on this compound as a biomarker of exposure and link it to effects like reduced telomere length and impaired reproduction, the broader field of ecotoxicology utilizes various biomarkers of effect in wildlife exposed to organochlorine pesticides. These can include enzyme activity (e.g., oxidative stress enzymes) or hormonal alterations beyondpesticides.orgresearchgate.netmdpi.com. The observed associations between this compound levels and effects like shorter telomeres and reduced reproductive success in kittiwakes suggest that these biological responses can serve as biomarkers of this compound's impact univ-larochelle.frakvaplan.nonih.govnina.noresearchgate.netuniv-larochelle.fruniv-larochelle.fr.

Analytical Methodologies for Environmental Monitoring

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective extraction and sample preparation are critical first steps in the analysis of oxychlordane from diverse environmental matrices such as soil, water, air, sediment, and biological tissues. ontosight.aicetesb.sp.gov.br The goal is to isolate the target analyte from the matrix and remove interfering compounds that could affect subsequent analysis.

Various extraction techniques are employed depending on the matrix. For solid and semi-solid samples like soil, sediment, and tissues, common methods include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction (USE). cetesb.sp.gov.brmdpi.comepa.gov Liquid-liquid extraction (LLE) is often used for water samples. epa.govshimadzu.com Solid-phase extraction (SPE) is another widely used technique applicable to both solid and liquid matrices, offering advantages in terms of reduced solvent consumption and faster sample processing. cetesb.sp.gov.brshimadzu.comnih.govhh-ra.org

Following extraction, cleanup procedures are often necessary to remove co-extracted matrix components such as lipids, sulfur, and other organic matter that can interfere with chromatographic analysis and detection. cetesb.sp.gov.brhh-ra.orgusgs.gov Common cleanup techniques include:

Gel Permeation Chromatography (GPC): Separates analytes based on size, effective for removing large molecules like lipids. cetesb.sp.gov.brhh-ra.orgusgs.gov

Solid-Phase Extraction (SPE): Utilizes various stationary phases (e.g., silica (B1680970) gel, alumina, Florisil, C18) to selectively retain or elute target analytes and interferences. cetesb.sp.gov.brshimadzu.comnih.govhh-ra.orgusgs.gov Different SPE cartridges and elution solvents can be used to fractionate the extract. cetesb.sp.gov.brunitar.org

Sulfuric Acid Cleanup: Used to remove oxidizable interferences. hh-ra.org

Activated Copper: Used to remove elemental sulfur. usgs.gov

Sample preparation protocols are often tailored to the specific matrix and the target analytes. For instance, analysis of this compound in human serum or breast milk requires specific steps to handle the high lipid content. hh-ra.orgherts.ac.uknih.gov Sample extracts are typically concentrated using techniques like Kuderna-Danish evaporators or automated evaporators under a gentle stream of nitrogen before instrumental analysis. unitar.orggcms.cz Solvent exchange may also be performed to ensure compatibility with the chromatographic system. shimadzu.comgcms.cz

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other co-extracted compounds and isomers present in the sample extract. This separation is followed by detection and quantification using sensitive detectors.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), also known as capillary GC, is the primary separation technique used for the analysis of this compound. hh-ra.orgusgs.govherts.ac.uk HRGC columns, typically fused silica capillary columns with specific stationary phases (e.g., non-polar or slightly polar), provide the necessary separation efficiency to resolve this compound from other organochlorine pesticides and matrix components. env.go.jpoup.com Temperature programming is commonly employed to optimize the separation of compounds with varying volatilities. shimadzu.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful detection technique used in conjunction with GC for the identification and quantification of this compound. ontosight.aihh-ra.orgusgs.govherts.ac.uknih.gov Electron ionization (EI) is a common ionization method for organochlorine pesticides, producing characteristic fragmentation patterns that aid in identification. waters.com Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound. ee-net.ne.jp

High-Resolution Mass Spectrometry (HRMS) offers even greater selectivity and sensitivity compared to low-resolution MS. nih.govenv.go.jp HRMS provides accurate mass measurements, which can help differentiate this compound from other compounds with similar nominal masses, reducing the risk of false positives. nih.gov HRGC/HRMS is particularly valuable for the analysis of POPs, including this compound, in complex matrices where high sensitivity and specificity are required. epa.govnih.govenv.go.jp Tandem Mass Spectrometry (MS/MS) or Multiple Reaction Monitoring (MRM) mode, often used with triple quadrupole mass spectrometers, provides enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, further minimizing matrix interferences. shimadzu.comwaters.comeurl-pesticides.eu Atmospheric Pressure Gas Chromatography (APGC) coupled with MS/MS is a technique that utilizes soft ionization, yielding abundant molecular ions that can be used as precursor ions in MRM experiments, improving sensitivity and selectivity for GC-amenable pesticides. waters.com

Electron Capture Detection (ECD)

Electron Capture Detection (ECD) is a highly sensitive and widely used detector for halogenated organic compounds like this compound. who.intherts.ac.ukgcms.czepa.gov ECD responds to electronegative compounds by capturing electrons emitted from a radioactive source (commonly ⁶³Ni), resulting in a decrease in the baseline current. gcms.cz This decrease is proportional to the concentration of the analyte. GC-ECD is a cost-effective technique for routine monitoring of organochlorine pesticides and can achieve very low detection limits. gcms.cz However, ECD is not as selective as MS and can be prone to interferences from other electron-capturing compounds in complex matrices. shimadzu.comgcms.czoup.com Confirmation of results obtained by GC-ECD using a second dissimilar column or GC-MS is often recommended to ensure accurate identification. shimadzu.comepa.gov

Quality Assurance and Quality Control in Environmental Analysis

Quality Assurance (QA) and Quality Control (QC) are integral components of environmental analysis for compounds like this compound to ensure the reliability, accuracy, and comparability of the data generated wa.govca.gov. A robust QA/QC program encompasses a set of planned activities designed to provide confidence that the data meet defined quality objectives, while QC involves the operational techniques and activities used to fulfill those requirements ca.govbaffinland.com.

Key elements of QA/QC in the environmental analysis of this compound include:

Method Validation: Ensuring that the analytical method used is fit for its intended purpose, with established performance characteristics such as sensitivity, selectivity, accuracy, and precision wa.gov.

Use of Certified Reference Materials (CRMs) and Standards: Employing CRMs and high-purity analytical standards, including isotopically labeled standards for isotope dilution, to calibrate instruments and verify the accuracy of measurements isotope.combcp-instruments.com. CRMs with established certified concentrations and uncertainties are crucial for method validation and ongoing QC bcp-instruments.com.

Method Blanks: Analyzing blank samples (containing the matrix but without the analyte) to detect any contamination introduced during sample preparation or analysis wa.gov.

Matrix Spikes and Matrix Spike Duplicates: Adding known amounts of the analyte to representative sample matrices to assess the method's performance and evaluate potential matrix effects on recovery and quantification wa.gov.

Surrogate Recoveries: Using surrogate standards (compounds similar to the analyte but not expected to be found in the sample, often isotopically labeled) that are added to all samples, blanks, and QC samples before extraction to monitor the efficiency of the sample preparation process wa.gov.

Calibration Verification: Regularly analyzing calibration standards to ensure the instrument's response remains within acceptable limits thermoscientific.com.

Control Charts: Using statistical tools like control charts to monitor the performance of analytical methods over time and identify potential issues or trends epa.gov.

Data Quality Assessment: A systematic process of reviewing and evaluating the data against pre-defined quality objectives to determine their usability wa.govepa.gov.

Specific QC procedures mentioned in the context of environmental monitoring for persistent organic pollutants, including this compound, involve the analysis of method blanks, matrix spikes, matrix spike duplicates, surrogate recoveries, laboratory duplicates, and field duplicates wa.gov. Meeting specified acceptance criteria for these QC samples is essential for ensuring the quality of the analytical data wa.govepa.gov.

Long-term monitoring programs, such as those assessing organic pollutants in the Arctic or toxic contaminants in fish tissue, incorporate comprehensive QA/QC plans to ensure the comparability and reliability of data collected over time and across different laboratories wa.govepa.govresearchgate.net. These plans detail organizational structure, responsibilities, and procedures for all aspects of the monitoring process, from sample collection to data reporting ca.govbaffinland.comepa.gov.

The use of high-resolution mass spectrometry (HRMS) in methods like EPA Method 1699 contributes to data quality by providing high selectivity, which helps in the unambiguous identification and quantification of this compound in complex matrices, reducing the likelihood of false positives or overestimation due to interferences thermoscientific.comcaslab.com.

Environmental Remediation and Management of Oxychlordane Contamination

In Situ and Ex Situ Remediation Approaches for Contaminated Media

Remediation strategies for oxychlordane-contaminated media can be broadly categorized as in situ, where the contaminated material is treated in place, and ex situ, which involves the excavation and treatment of the material elsewhere. iastate.edu In situ methods are generally more cost-effective as they avoid excavation and transportation costs, but they can be slower and harder to control. iastate.eduweebly.com Ex situ techniques, while often more expensive, allow for greater control over the treatment process and can be faster and more thorough. iastate.eduweebly.com The choice between these approaches depends on various factors, including the type and concentration of the contaminant, soil characteristics, and site-specific conditions. mdpi.com

Bioremediation harnesses biological agents like microorganisms to break down or neutralize contaminants. mdpi.com This approach is considered a cost-effective and environmentally friendly technique for treating a variety of soil pollutants. mdpi.com

Microbial Degradation : The metabolic processes of indigenous or introduced microorganisms can be used for the degradation of pesticides. researchgate.net Bioaugmentation, the introduction of specific microbial strains, and biostimulation, the addition of nutrients to encourage the growth of native microorganisms, are common strategies. researchgate.net For instance, bacterial species such as Stenotrophomonas sp., Lysinibacillus fusiformis, and Enterobacter cloacae have been shown to be effective in degrading various pesticides in situ. researchgate.net The effectiveness of microbial degradation is influenced by environmental conditions like temperature, pH, moisture, and the availability of oxygen and nutrients. weebly.commdpi.com

Composting : This ex situ bioremediation technique has shown promise for the long-term treatment of chlordane-contaminated soil. researchgate.netdtic.mil Composting involves mixing the contaminated soil with organic materials, such as spent mushroom waste, to create conditions that foster a diverse and highly active microbial community. researchgate.netnih.gov The high temperatures reached during the thermophilic phase of composting can increase the bioavailability of contaminants, while the microbial activity promotes their degradation into less harmful substances. nih.govnih.gov Key parameters for successful composting include optimizing the carbon-to-nitrogen ratio, moisture content, and oxygen levels. nih.gov

Table 1: Factors Influencing Bioremediation Efficiency

| Factor | Description | Optimal Conditions for Composting |

|---|---|---|

| Nutrients | Availability of essential elements for microbial growth. | Carbon-to-Nitrogen (C/N) ratio of 25-30. nih.gov |

| Moisture | Water is essential for microbial activity. | 55-65% moisture content. nih.gov |

| Oxygen | Required for aerobic degradation processes. | O₂ concentration > 10%. nih.gov |

| Temperature | Affects microbial metabolic rates and contaminant bioavailability. | Thermophilic phase enhances degradation. nih.gov |

| pH | Influences microbial enzyme activity. | Varies depending on microbial community. tecnoscientifica.com |

Phytoremediation is a remediation strategy that utilizes plants to remove, contain, or degrade environmental contaminants. agriculturejournals.cz Studies have shown that certain plants are capable of taking up and translocating weathered soil residues of chlordane (B41520), including its metabolites like this compound. nih.govnih.gov

Members of the Cucurbitaceae family, such as zucchini (Cucurbita pepo L.) and cucumber (Cucumis sativus L.), have demonstrated a notable ability to absorb chlordane from contaminated soil. nih.gov Research has consistently found the highest concentrations of chlordane in the root tissues of these plants. nih.gov Furthermore, the contaminant is not confined to the roots but is translocated to aerial parts of the plant, including stems, leaves, and in some cases, the fruit. nih.govnih.gov The detection of chlordane in the xylem sap of plants confirms its movement within the plant's vascular system. nih.gov The efficiency of uptake and translocation can vary significantly depending on the plant species and the concentration of the contaminant in the soil. nih.govnih.gov

Table 2: Chlordane Concentration in Cucurbita pepo L. (Zucchini) Tissues from Field Study

| Soil Contamination Level | Average Soil Concentration (ng/g) | Average Root Concentration (ng/g) |

|---|---|---|

| Clean | < 5 | 370 |

| Low | 370 | 8,130 |

| Medium | 1,951 | 21,800 |

| High | 4,572 | 29,400 |

Data sourced from a study on highly weathered, chlordane-contaminated soil. nih.gov

Chemical remediation methods use chemical reactions to convert contaminants into less toxic compounds. nih.govmst.edu

Hydrolysis and Oxidation : Studies have shown that while chlordane in a solution is susceptible to alkaline hydrolysis, this process is not effective for chlordane that is bound to soil particles. researchgate.netdtic.mil Similarly, persulfate oxidation has been found to be ineffective for treating chlordane-contaminated soil. researchgate.netdtic.mil The strong binding of aged chlordane residues to the soil matrix likely reduces their availability for chemical reactions. researchgate.net

Photodegradation : Chlordane in solution can be broken down by photodegradation when exposed to UV irradiation. researchgate.net However, similar to chemical hydrolysis and oxidation, photodegradation is not an effective remediation method for chlordane that is present in soil. researchgate.netdtic.mil The soil matrix can shield the contaminant from light, preventing its degradation.

Physical remediation methods separate the contaminant from the soil or other media without necessarily destroying it.

Adsorption : This technique can be used as a post-treatment step for the liquid generated from soil washing. Surfactant-enhanced soil washing can be employed to desorb organochlorine pesticides from soil particles. researchgate.net The resulting liquid, containing the surfactant and the desorbed contaminants, can then be treated with an adsorbent like powdered activated carbon (PAC) to remove the contaminants, allowing for the potential reuse of the surfactant. researchgate.net

Thermal Desorption : This ex situ technology uses heat to physically separate volatile and some semi-volatile contaminants from soil, sludge, or sediment. epa.govepa.gov The contaminated material is heated to temperatures typically between 200°F and 1000°F, causing the contaminants to vaporize. epa.govepa.gov The vaporized contaminants are then collected and treated in an off-gas treatment system. epa.gov In situ thermal desorption (ISTD) is a variation where heat and a vacuum are applied directly to the subsurface. clu-in.org This method has proven effective for a range of organic contaminants, including pesticides. clu-in.org

Conceptual Frameworks for Contaminated Site Management

Effective management of sites contaminated with this compound relies on the development of a Conceptual Site Model (CSM). A CSM is a dynamic representation, both written and graphical, that synthesizes all available information about a site. epa.govclu-in.org It illustrates the relationships between contaminant sources, pathways for migration, and potential receptors (e.g., humans, ecological systems). itrcweb.org

The CSM is an iterative tool that evolves throughout the lifecycle of a project, from initial investigation through remediation and closure. epa.govclu-in.org It helps project teams to identify data gaps, understand site uncertainties, and make informed decisions regarding investigation strategies and the selection of appropriate remedial actions. epa.gov The development of a CSM involves integrating data on site history, geology, hydrogeology, contaminant properties, and land use. clu-in.orgepa.gov This framework is crucial for assessing risks and designing effective and efficient remediation plans. epa.gov

Long-Term Environmental Fate Modeling for Remediation Assessment

Long-term environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment over time. researchgate.net These models are essential for assessing the long-term effectiveness of remediation efforts and for conducting environmental risk assessments. researchgate.netenviresearch.com

For a persistent compound like this compound, fate models can simulate processes such as degradation, transport through soil and water, and potential for bioaccumulation. researchgate.netnih.gov The outputs of these models, typically predicted environmental concentrations (PECs), help in understanding the long-term behavior of the contaminant post-remediation. enviresearch.com This information is vital for regulatory authorities and site managers to determine if the chosen remediation strategy will achieve the desired long-term protection of human health and the environment. researchgate.netnih.gov The models rely on input data such as the chemical's properties and site-specific environmental parameters, and they play a crucial role in the regulatory compliance and decision-making process. enviresearch.comconfex.com

Q & A

Q. What methodologies are recommended for detecting and quantifying oxychlordane in environmental and biological samples?

Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is the gold standard for this compound quantification. Ensure validation of recovery rates (e.g., surrogate compounds like 2-fluorobiphenyl) to minimize analytical errors, as transcription errors in recovery rates can skew results . For biomonitoring, use lipid-adjusted concentrations in serum/plasma to account for partitioning into adipose tissue, as demonstrated in NHANES studies .

Q. How should researchers design toxicokinetic studies to assess this compound's persistence in vivo?

Prioritize longitudinal studies in rodent models with controlled dosing regimens. Measure this compound and its metabolites (e.g., trans-nonachlor) in adipose tissue, liver, and serum over extended periods. Include a 90-day subchronic toxicity study in rats, as mandated by FAO/WHO guidelines, to evaluate dose-response relationships and bioaccumulation potential .

Q. What experimental models are suitable for studying this compound's metabolic effects?

Use in vitro hepatocyte models to assess lipid accumulation and insulin resistance markers (e.g., HOMA-IR). For in vivo studies, leverage wild-type mice fed high-fat diets combined with this compound exposure to mimic human metabolic syndrome (MetS) risk factors, as shown in NHANES data . Ensure consistency in exposure routes (oral gavage vs. dietary inclusion) to enable cross-study comparisons.

Advanced Research Questions

Q. How can conflicting findings on this compound's association with adiposity be resolved?

Conduct sensitivity analyses stratified by study period, as temporal trends in exposure levels and analytical methods may explain discrepancies. For example, pre-2006 studies reported a positive this compound-BMI association (β = 0.08), whereas post-2006 studies found no link (β = -0.05), potentially due to declining environmental concentrations post-regulation . Use meta-regression to adjust for covariates like age, ethnicity, and BMI in pooled datasets.

Q. What mechanisms underlie this compound's association with nonalcoholic fatty liver disease (NAFLD)?

Investigate mitochondrial dysfunction and peroxisome proliferator-activated receptor (PPAR) modulation. This compound upregulates hepatic de novo lipogenesis and disrupts β-oxidation, as evidenced by elevated ALT/AST levels and FLI scores in NHANES . Combine transcriptomic profiling (RNA-seq) with lipidomic analyses in primary hepatocytes to identify key pathways.

Q. How can researchers address challenges in attributing metabolic syndrome (MetS) risks to this compound amidst confounding exposures?

Apply structural equation modeling (SEM) to disentangle this compound-specific effects from co-exposures (e.g., p,p′-DDE). Adjust for covariates like CRP (inflammation) and HOMA-IR (insulin resistance), which mediate 20–30% of this compound-MetS associations . Use directed acyclic graphs (DAGs) to map causal pathways and prioritize confounders for adjustment.

Q. What strategies are critical for validating this compound's role in longitudinal cohort studies?

Leverage archived biospecimens from cohorts with pre-ban exposure data (e.g., 1980s termiticide applicators). Measure temporal trends in this compound half-life using repeated serum samples and compare with trans-nonachlor decay rates to estimate elimination kinetics . Employ accelerated failure time models to assess latency periods between exposure and MetS onset.

Q. How does this compound interact with other organochlorines to potentiate health risks?

Design mixture toxicity studies using factorial designs (e.g., this compound × mirex) to evaluate synergistic/additive effects. In NHANES, this compound showed stronger NAFLD associations than p,p′-DDE or trans-nonachlor, suggesting compound-specific potency . Apply toxic equivalency factors (TEFs) or Bayesian kernel machine regression (BKMR) for risk characterization of mixtures.

Methodological Best Practices

- Data Validation : Report recovery rates for surrogates (e.g., 2-fluorobiphenyl) and use isotope dilution for internal standardization to minimize quantification errors .

- Reproducibility : Document extraction and cleanup protocols (e.g., SPE columns, solvent ratios) in supplemental materials, per Beilstein Journal guidelines .

- Ethical Compliance : Obtain IRB approval for human biomonitoring and adhere to FAO/WHO requirements for animal welfare in subchronic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.